Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate
Description
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate is a bifunctional molecule comprising a strained bicyclo[6.1.0]non-4-yne (BCN) moiety and a polyethylene glycol (PEG)-based carbamate linker. The BCN group is a cyclooctyne derivative widely employed in bioorthogonal "click" chemistry due to its reactivity with azides via strain-promoted azide-alkyne cycloaddition (SPAAC) . The 17-amino-3,6,9,12,15-pentaoxaheptadecyl chain is a PEG5 spacer terminated with an amine, enhancing water solubility and biocompatibility. This compound is primarily used in bioconjugation applications, such as antibody-drug conjugates (ADCs) or protein labeling .
Properties
Molecular Formula |
C23H40N2O7 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C23H40N2O7/c24-7-9-27-11-13-29-15-17-31-18-16-30-14-12-28-10-8-25-23(26)32-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19,24H2,(H,25,26) |
InChI Key |
SDTGWJRQARVBBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCN)CCC#C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bicyclo[6.1.0]non-4-yn-9-ylmethyl (BCN) Core
The BCN core is prepared through a cyclopropanation reaction adapted from Dommerholt et al., with modifications to favor the endo isomer using diRhodium tetra S-BHTL as catalyst instead of diRhodium tetraacetate. This step ensures high selectivity and yield of the strained bicyclic alkyne essential for SPAAC reactions.
Formation of BCN Carbonate Intermediate
The BCN alcohol (BCN-OH) is converted to (Bicyclo[6.1.0]non-4-yn-9-yl)methyl (4-nitrophenyl) carbonate (BCN-OPNP) by reaction with 4-nitrophenyl chloroformate. This activated carbonate serves as a key intermediate for carbamate formation with amines.
Synthesis of PEG-Amine Linker
The PEG linker, specifically 17-amino-3,6,9,12,15-pentaoxaheptadecyl amine , is synthesized from hexaethylene glycol derivatives through a series of transformations:
- Tosylation of hexaethylene glycol to form a tosylate intermediate.
- Nucleophilic substitution with sodium azide to introduce azide functionality.
- Reduction or further functional group manipulation to yield the amino-terminated PEG chain.
The detailed synthetic scheme for bifunctional PEG linkers involves:
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Tosylation of hexaethylene glycol | Tosyl chloride, Ag2O, KI, DCM, 0°C, 30 min | 88 |
| 2 | Azide substitution | NaN3, DMF, 50°C, 12 h | 72-99 |
| 3 | Reduction/deprotection to amine | H2, Pd/C, MeOH, rt, 12 h | 76-96 |
These steps ensure the production of PEG chains with terminal amino groups suitable for coupling.
Carbamate Formation: Coupling BCN Carbonate with PEG-Amine
The key coupling step involves reacting the BCN-OPNP carbonate with the amino-terminated PEG linker in the presence of a base such as triethylamine in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at room temperature for 16 hours to ensure complete conversion.
| Reagents | Equivalents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| BCN-OPNP | 1.0 | DMF | 25 °C | 16 h | 60-88 |
| PEG-Amine | 1.1 | DMF | 25 °C | 16 h | - |
| Triethylamine | 3.0 | DMF | 25 °C | 16 h | - |
After reaction completion, the mixture is concentrated, extracted with ethyl acetate, dried, and purified by flash chromatography or preparative HPLC to isolate the pure carbamate product.
Final Deprotection and Purification
If protecting groups such as Boc are present on the amino terminus of the PEG linker, these are removed using acidic conditions (e.g., HCl in dioxane) to yield the free amine. The final compound is purified by preparative HPLC using water/acetonitrile gradients containing trifluoroacetic acid (TFA) to achieve high purity suitable for biological applications.
Detailed Research Findings and Data
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the structure at each synthetic stage, showing characteristic chemical shifts for the BCN moiety, PEG chain, and carbamate linkage.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with the expected compound, e.g., calculated m/z for C19H22NO4 (M+H)+ = 328.1549, found 328.1544 for related derivatives.
- Chromatographic Purity: Preparative HPLC using C18 columns with water/acetonitrile gradients containing 0.05-0.1% TFA ensures >95% purity.
Reaction Yields and Efficiency
| Step | Reaction | Yield (%) | Notes |
|---|---|---|---|
| BCN-OH synthesis | Cyclopropanation | Not specified | High selectivity for endo isomer |
| BCN-OPNP formation | Carbonate activation | Reported ~80-90% | Purified by flash chromatography |
| PEG linker synthesis | Tosylation, azidation, reduction | 70-99% per step | Multi-step but efficient overall |
| Carbamate coupling | BCN carbonate + PEG amine | 60-88% | Room temperature, 16 h reaction |
| Final deprotection | Boc removal | 80-90% | Acidic conditions |
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Purification Method |
|---|---|---|---|---|
| 1 | BCN-OH | Cyclopropanation with diRhodium tetra S-BHTL | High | Flash chromatography |
| 2 | BCN-OPNP | 4-Nitrophenyl chloroformate, DMF | ~85 | Flash chromatography |
| 3 | PEG linker (amino-terminated) | Tosyl chloride, NaN3, Pd/C reduction | 70-99 per step | Flash chromatography |
| 4 | Carbamate coupling | BCN-OPNP + PEG amine, triethylamine, DMF, 25 °C, 16 h | 60-88 | Flash chromatography/HPLC |
| 5 | Final deprotection | HCl in dioxane, room temperature | 80-90 | Preparative HPLC |
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic core or the pentaoxaheptadecyl chain.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
It seems that the specific compound "Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate" is not directly detailed in the provided search results. However, several results discuss related compounds and their applications, which can provide insight.
The search results contain information about bicyclo[6.1.0]non-4-yne (BCN) derivatives, which are relevant to the query. BCN is a strained alkyne that is frequently utilized in copper-free click chemistry reactions . These reactions are valuable in various applications due to their high efficiency and biocompatibility .
Here’s a summary of the applications and related information:
Key Chemical Properties
- Molecular Weight The molecular weight of a related compound, N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane, is 324.4 g/mol .
- Synonyms BCN-amine, BCN-exo-PEG2-NH2, and endo-BCN-PEG2-NH2 are synonyms for a related compound, indicating the presence of an amine and a polyethylene glycol (PEG) moiety .
Applications of BCN Derivatives
- Copper-Free Click Chemistry: BCN derivatives are frequently employed in copper-free click chemistry to modify molecules . This method is particularly useful for bioconjugation, where the goal is to attach BCN to a biomolecule such as a protein or a DNA fragment .
- Molecular Probes: BCN derivatives can be used to create stable molecular probes . These probes are useful in a variety of biological and chemical research applications, such as imaging and sensing .
- Drug Delivery: BCN derivatives have the potential to be employed in drug delivery systems . By attaching medicines to BCN-modified carriers, drugs can be released in a targeted and controlled manner .
- Surface Modification: BCN can modify surfaces with organic materials . This is useful for creating biocompatible materials and coatings .
Case Studies and Examples
- Microdroplet Capture: Copper-free click chemistry was employed to capture molecules at the inner surface of microdroplets using a BCN derivative . This demonstrates the use of BCN in microfluidic systems .
- Artificial Olfactory Systems: While not directly related to BCN, research into artificial olfactory systems uses sophisticated methods for odor detection and classification, which may serve as inspiration for BCN-based sensor development .
- Antidiabetic Properties: Although not directly involving BCN, some research indicates the importance of studying plant-derived natural products for antidiabetic properties, which may potentially be linked to BCN-based drug development .
Mechanism of Action
The mechanism of action of Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate involves its ability to undergo strain-promoted azide-alkyne cycloaddition reactions. This allows it to form stable triazole linkages with azide-functionalized compounds or biomolecules without the need for a copper catalyst . The molecular targets and pathways involved in these reactions are primarily related to the functional groups present in the compound and the specific conditions under which the reactions occur.
Comparison with Similar Compounds
Biological Activity
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate is a complex organic compound notable for its unique bicyclic structure and functional groups that enhance its biological activity. This compound is characterized by a bicyclo[6.1.0]non-4-yne framework, which consists of two fused cyclohexane rings with a triple bond, further modified with a carbamate group and an aminoethoxy side chain. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms essential for its biological functions.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to engage in bioorthogonal chemistry , making it suitable for applications in drug delivery systems and biomolecule labeling. The following sections explore the significant biological activities associated with this compound.
1. Anticancer Properties
Recent studies suggest that bicyclo[6.1.0]non-4-yn derivatives exhibit potential anticancer properties. Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of Apoptosis: Compounds in this class have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Angiogenesis: They may also interfere with the formation of new blood vessels, which is crucial for tumor growth.
2. Antimicrobial Activity
Bicyclo[6.1.0]non-4-yn derivatives have demonstrated antimicrobial properties against a variety of pathogens. The mechanism typically involves disrupting bacterial cell membranes or inhibiting key enzymes necessary for bacterial survival.
3. Enzyme Inhibition
This compound has been explored for its ability to inhibit specific enzymes that are often overactive in various diseases, including cancer and infectious diseases. The inhibition can lead to reduced disease progression and improved therapeutic outcomes.
Interaction Studies
Interaction studies involving bicyclo[6.1.0]non-4-yn derivatives focus on their reactivity with biomolecules such as proteins and nucleic acids. Techniques like surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) are commonly employed to assess binding affinities and kinetics.
| Technique | Purpose | Findings |
|---|---|---|
| SPR | Measure binding affinity | High affinity for target proteins observed |
| FRET | Quantify interactions | Successful labeling of nucleotides confirmed |
Case Studies
Several case studies highlight the biological applications of bicyclo[6.1.0]non-4-yn derivatives:
- Oligonucleotide Conjugation : A study utilized bicyclo[6.1.0]nonyne for copper-free click reactions to conjugate oligonucleotides effectively, demonstrating its utility in genetic engineering and therapeutic applications .
- Fluorescent Probes : Researchers developed fluorescence resonance energy transfer (FRET) probes using bicyclo[6.1.0]nonyne to quantify enzyme activity in serum samples . This application showcases the compound's potential in diagnostic tools.
- Polymer Networks : Bicyclo[6.1.0]non-4-yn derivatives were incorporated into hybrid polymer networks to create hydrogels with tunable mechanical properties, indicating their versatility in material science .
Synthesis Methods
The synthesis of bicyclo[6.1.0]non-4-yn derivatives can be achieved through various methods, including:
- Nucleophilic Substitution Reactions : These reactions allow for the introduction of functional groups that enhance biological activity.
- Cycloaddition Reactions : Particularly useful in bioorthogonal chemistry, enabling selective reactions under mild conditions.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and carbamate linkage. For example, distinct signals for the bicyclo[6.1.0]non-4-yne protons (δ ~5.6–5.8 ppm) and carbamate carbonyl (δ ~155–160 ppm) .
- IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ (carbamate C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
- HRMS : High-resolution mass spectrometry ensures molecular weight accuracy (e.g., observed m/z 525.53 for a derivative in ).
Advanced: How can isomerism during synthesis be minimized or resolved?
Q. Methodological Answer :
- Chromatographic Separation : Use 5% silver nitrate-silica gel columns to separate exo/endo isomers, leveraging Ag⁺ coordination with strained alkynes .
- Kinetic Control : Optimize reaction time and temperature during Fe(CO)₄-catalyzed rearrangements to favor the desired isomer (e.g., shorter reflux times reduce byproducts) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous structures, though this requires high-purity samples .
Advanced: What mechanisms explain the compound’s reactivity in bioorthogonal chemistry?
Q. Methodological Answer :
- Strain-Promoted Cycloadditions : The bicyclo[6.1.0]non-4-yne group’s ring strain (~18 kcal/mol) drives rapid, catalyst-free reactions with azides (SPAAC) for bioconjugation .
- Carbamate Stability : The carbamate group resists hydrolysis under physiological conditions, ensuring stability in biological assays .
- Kinetic Studies : Monitor reaction progress via UV-vis or fluorescence quenching to quantify second-order rate constants (typical k₂ ~0.1–1.0 M⁻¹s⁻¹) .
Advanced: How to optimize reaction yields in peptide-carbamate conjugates?
Q. Methodological Answer :
- Activated Carbonates : Use N-hydroxysuccinimide (NHS) or 4-nitrophenyl carbonate leaving groups to enhance coupling efficiency with amine-containing peptides .
- Solvent Selection : Anhydrous DMF or DCM minimizes side reactions; additives like DIEA improve carbamate formation .
- HPLC Purification : Reverse-phase HPLC (ACN/H₂O gradient) isolates conjugates with >95% purity. Yield improvements (e.g., 68% in ) require iterative gradient optimization.
Advanced: How does the compound’s stability vary under different storage conditions?
Q. Methodological Answer :
- Thermal Stability : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent decomposition. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .
- pH Sensitivity : Stability assays in buffers (pH 5–9) reveal optimal integrity at neutral pH; acidic/basic conditions hydrolyze the carbamate moiety .
- Lyophilization : Lyophilized formulations retain >90% activity after 6 months, whereas solutions degrade faster .
Advanced: What methods assess biological interactions (e.g., protein binding)?
Q. Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to measure binding kinetics (ka/kd) with target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Fluorescent Labeling : Conjugate with fluorophores (e.g., BODIPY) for live-cell imaging or flow cytometry to track cellular uptake .
Advanced: How to troubleshoot low yields in large-scale syntheses?
Q. Methodological Answer :
- Catalyst Loading : Increase Fe(CO)₄ molar ratios (up to 30 mol%) to accelerate rearrangements, but monitor for over-reduction side reactions .
- Scalable Purification : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .
- Process Analytics : Use inline FTIR or Raman spectroscopy to track reaction progression and identify bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
